Cas no 885266-63-7 (4,5-Dibromo-2-isopropyl-1H-imidazole)
4,5-Dibromo-2-isopropyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole
- 4,5-dibromo-2-isopropyl-1H-imidazole
- C6H8Br2N2
- 5521AH
- FCH1335510
- R7999
- 1H-imidazole, 4,5-dibromo-2-(1-methylethyl)-
- MFCD03844701
- 4,5-dibromo-2-propan-2-yl-1H-imidazole
- A1-50283
- LS-05099
- DB-367127
- 4,5-dibromo-2-(propan-2-yl)-1H-imidazole
- AKOS015959704
- 885266-63-7
- DTXSID301266046
- 4,5-DibroMo-2-isopropyliMidazole, 97%
- ALBB-016416
- 4,5-Dibromo-2-isopropyl-1H-imidazole
-
- MDL: MFCD03844701
- Inchi: 1S/C6H8Br2N2/c1-3(2)6-9-4(7)5(8)10-6/h3H,1-2H3,(H,9,10)
- InChI Key: FRIKRFHXGZYYIL-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C(C)C)N1)Br
Computed Properties
- Exact Mass: 267.90337g/mol
- Monoisotopic Mass: 265.90542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 3.3
4,5-Dibromo-2-isopropyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM313659-5g |
4,5-Dibromo-2-isopropyl-1H-imidazole |
885266-63-7 | 95% | 5g |
$362 | 2021-08-18 | |
| Chemenu | CM313659-1g |
4,5-Dibromo-2-isopropyl-1H-imidazole |
885266-63-7 | 95% | 1g |
$136 | 2023-01-19 | |
| abcr | AB409780-500 mg |
4,5-Dibromo-2-isopropyl-1H-imidazole |
885266-63-7 | 500MG |
€313.80 | 2023-02-03 | ||
| abcr | AB409780-1 g |
4,5-Dibromo-2-isopropyl-1H-imidazole |
885266-63-7 | 1g |
€406.00 | 2023-06-16 | ||
| abcr | AB409780-5 g |
4,5-Dibromo-2-isopropyl-1H-imidazole |
885266-63-7 | 5g |
€1074.00 | 2023-06-16 | ||
| abcr | AB409780-500mg |
4,5-Dibromo-2-isopropyl-1H-imidazole; . |
885266-63-7 | 500mg |
€333.00 | 2025-04-15 | ||
| abcr | AB409780-1g |
4,5-Dibromo-2-isopropyl-1H-imidazole; . |
885266-63-7 | 1g |
€397.00 | 2025-04-15 | ||
| Ambeed | A240151-1g |
4,5-Dibromo-2-isopropyl-1H-imidazole |
885266-63-7 | 95+% | 1g |
$128.0 | 2024-04-16 | |
| A2B Chem LLC | AH95174-250mg |
4,5-Dibromo-2-isopropyl-1H-imidazole |
885266-63-7 | 95% | 250mg |
$176.00 | 2024-04-19 | |
| A2B Chem LLC | AH95174-1g |
4,5-Dibromo-2-isopropyl-1H-imidazole |
885266-63-7 | 95% | 1g |
$402.00 | 2024-04-19 |
4,5-Dibromo-2-isopropyl-1H-imidazole Suppliers
4,5-Dibromo-2-isopropyl-1H-imidazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4,5-Dibromo-2-isopropyl-1H-imidazole
Exploring the Versatile World of 4,5-Dibromo-2-isopropyl-1H-imidazole (CAS No. 885266-63-7)
In the realm of organic chemistry, 4,5-Dibromo-2-isopropyl-1H-imidazole stands out as a compound of significant interest due to its unique structural features and broad applicability. With the CAS number 885266-63-7, this compound is often searched by researchers and industry professionals for its role in synthesizing advanced materials and bioactive molecules. Its molecular formula, C6H8Br2N2, highlights the presence of bromine atoms, which contribute to its reactivity and utility in various chemical reactions. As the demand for specialized imidazole derivatives grows in fields like pharmaceuticals and agrochemicals, understanding this compound's properties becomes crucial for innovation and development.
The chemical structure of 4,5-Dibromo-2-isopropyl-1H-imidazole features an imidazole ring substituted with bromine at the 4 and 5 positions and an isopropyl group at the 2 position. This arrangement not only enhances its stability but also makes it a valuable intermediate in organic synthesis. Users frequently search for terms like "synthesis of brominated imidazoles" or "applications of 4,5-dibromo imidazole derivatives," reflecting a growing interest in eco-friendly and efficient synthetic routes. In recent trends, with the rise of green chemistry, there is increased focus on compounds that can be derived from sustainable sources, and this compound's potential in catalytic processes aligns well with such initiatives, making it a topic of discussion in academic and industrial forums.
One of the key applications of 4,5-Dibromo-2-isopropyl-1H-imidazole lies in the pharmaceutical industry, where it serves as a building block for drug discovery. Its brominated structure allows for further functionalization, enabling the creation of molecules with potential therapeutic effects. Searches related to "imidazole in drug development" or "role of halogenated compounds in medicine" are common, as researchers explore new treatments for diseases like cancer and infections. Additionally, with the ongoing global health challenges, there is a surge in interest for compounds that can be used in antiviral research, though this compound itself is primarily valued for its synthetic versatility rather than direct biological activity.
Beyond pharmaceuticals, 4,5-Dibromo-2-isopropyl-1H-imidazole finds use in material science, particularly in the development of organic electronic devices. Its ability to act as a precursor for conductive polymers or ligands in coordination chemistry makes it relevant for innovations in solar cells and sensors. Users often inquire about "imidazole-based materials for electronics" or "advanced functional materials synthesis," driven by the push towards renewable energy and smart technologies. The compound's thermal stability and electronic properties are advantageous in creating durable and efficient materials, contributing to sustainability goals in tech industries.
In agrochemical research, this compound is explored for formulating novel pesticides and herbicides that are more selective and environmentally benign. With increasing awareness of sustainable agriculture, searches for "green agrochemicals from imidazole derivatives" have risen, highlighting a shift towards reducing ecological footprints. The bromine atoms in 4,5-Dibromo-2-isopropyl-1H-imidazole facilitate reactions that lead to compounds with enhanced efficacy and lower toxicity, aligning with regulatory trends favoring safer agricultural products. This aspect is particularly relevant as global food security concerns drive innovation in crop protection.
The synthesis and handling of 4,5-Dibromo-2-isopropyl-1H-imidazole require careful consideration of reaction conditions to maximize yield and purity. Common laboratory queries include "optimized synthesis methods for dibromo imidazoles" and "purification techniques for halogenated heterocycles," indicating a practical focus among chemists. Advances in automation and AI-assisted reaction prediction are also influencing how such compounds are developed, with tools that suggest optimal pathways based on molecular properties. This integration of technology not only speeds up research but also reduces waste, supporting broader environmental objectives.
Market dynamics for 4,5-Dibromo-2-isopropyl-1H-imidazole are shaped by its demand across multiple sectors. As a specialty chemical, it is supplied by manufacturers catering to research institutions and industries involved in fine chemicals. Searches for "suppliers of CAS 885266-63-7" or "pricing trends for imidazole compounds" reflect its commercial importance. The compound's niche application base means that its market is stable yet growing, with potential expansions as new uses are discovered. Economic factors like supply chain efficiencies and regulatory approvals play a role in its accessibility, making it a point of interest for stakeholders monitoring chemical markets.
Looking ahead, the future of 4,5-Dibromo-2-isopropyl-1H-imidazole appears promising, with ongoing research exploring its roles in emerging areas such as nanotechnology and biocatalysis. Questions like "future applications of brominated imidazoles" are increasingly common, driven by curiosity about next-generation innovations. As science continues to evolve, this compound may contribute to breakthroughs in personalized medicine and smart materials, underscoring its enduring relevance. By staying informed about such developments, professionals can leverage its properties for cutting-edge projects, fostering progress in science and industry.
In conclusion, 4,5-Dibromo-2-isopropyl-1H-imidazole (CAS No. 885266-63-7) is a multifaceted compound with significant implications across various fields. Its structural attributes enable diverse applications, from pharmaceuticals to electronics, while aligning with contemporary interests in sustainability and technology. By understanding its properties and potential, researchers and industries can harness its capabilities to drive innovation, making it a valuable subject of study and utilization in the chemical sciences.
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